![molecular formula C20H21BrN2O2 B2455133 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide CAS No. 2034415-96-6](/img/structure/B2455133.png)
3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide
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Overview
Description
3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" and has been studied extensively for its ability to modulate various biological processes.
Mechanism of Action
The mechanism of action of Compound X is not fully understood, but it is believed to act by modulating various signaling pathways in the cell. Specifically, Compound X has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a key role in regulating gene expression. By inhibiting HDAC activity, Compound X can alter the expression of various genes, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, Compound X has been shown to have a number of other biochemical and physiological effects. Studies have shown that Compound X can reduce inflammation, modulate the immune response, and improve cognitive function. Additionally, Compound X has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the major advantages of Compound X is its potent anti-cancer properties. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, Compound X has a relatively low toxicity profile, making it safe for use in in vitro and in vivo experiments.
One of the limitations of Compound X is its complex synthesis method. This can make it difficult and time-consuming to produce large quantities of the compound for use in experiments. Additionally, the mechanism of action of Compound X is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are a number of future directions for research on Compound X. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of Compound X, and to identify the specific signaling pathways that it modulates.
Another area of interest is the development of novel cancer therapies based on Compound X. Studies have shown that Compound X can be used in combination with other anti-cancer drugs to enhance their efficacy. Additionally, there is interest in developing targeted therapies that specifically deliver Compound X to cancer cells, minimizing off-target effects.
Finally, there is interest in exploring the potential therapeutic applications of Compound X in other disease areas, such as neurodegenerative diseases and inflammatory disorders. Studies have shown that Compound X has promising neuroprotective and anti-inflammatory properties, making it a valuable tool for investigating these areas of research.
Synthesis Methods
The synthesis of Compound X is a complex process that involves multiple steps. The first step involves the reaction of 2-bromobenzaldehyde with methylamine to form 2-bromo-N-methylbenzylamine. This intermediate is then reacted with 3-(chloroacetyl)indole to form 3-(2-bromophenyl)-N-(2-(1-methyl-1H-indol-3-yl)ethyl)propanamide. The final step involves the hydrolysis of the chloroacetyl group to form Compound X.
Scientific Research Applications
Compound X has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of cancer treatment. Studies have shown that Compound X has potent anti-cancer properties, and can induce apoptosis (programmed cell death) in cancer cells. Additionally, Compound X has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
3-(2-bromophenyl)-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-23-13-16(15-7-3-5-9-18(15)23)19(24)12-22-20(25)11-10-14-6-2-4-8-17(14)21/h2-9,13,19,24H,10-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXDJQXLJJOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide |
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